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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and

frequently asked questions (FAQs) for researchers working on strategies to improve the

efficacy of the AZD1222 (ChAdOx1 nCoV-19) vaccine in elderly populations.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the baseline immunogenicity and efficacy of the standard two-dose AZD1222

regimen in older adults?

A1: Clinical trials have demonstrated that the AZD1222 vaccine is immunogenic in older adults,

inducing robust antibody and T-cell responses.[1][2] The phase 2 component of the COV002

trial showed that after a boost dose, the vaccine had similar immunogenicity across all age

groups, including those 56-69 years and ≥70 years.[3][4] A US Phase III trial (NCT04516746)

reported a vaccine efficacy of 85% against symptomatic COVID-19 in participants aged 65 and

over.[5] However, some studies have noted that neutralizing antibody titers may be lower and

wane more rapidly in older compared to younger adults, suggesting the value of strategies to

enhance the immune response in this population.

Q2: My experiment shows lower than expected neutralizing antibody titers in elderly subjects

after two doses of AZD1222. What are the potential causes and troubleshooting steps?

A2: Several factors can contribute to lower neutralizing antibody titers in older adults:
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Immunosenescence: The natural age-related decline in immune function can lead to a

reduced response to vaccination.

Dosing Interval: The time between the prime and boost doses can impact the magnitude of

the immune response. Exploratory analyses from early trials suggested that a longer interval

(up to 12 weeks) might be associated with higher efficacy.

Pre-existing Conditions: Comorbidities, common in older populations, may also influence

vaccine immunogenicity.

Assay Variability: Ensure your neutralizing antibody assay is validated and that you are using

appropriate controls. Compare your results to established benchmarks from published

clinical trials (see Data Presentation section).

Troubleshooting Steps:

Review Dosing Schedule: Confirm the dosing interval used in your study and compare it with

clinical trial data.

Stratify Data: Analyze your results by more granular age groups (e.g., 65-74, 75+) and by

comorbidity status to identify any trends.

Consider a Third Dose: A booster dose, particularly with an mRNA vaccine, has been shown

to significantly increase neutralizing antibody titers in individuals primed with AZD1222.

Evaluate T-cell Responses: Antibody titers are only one aspect of the immune response.

Assessing T-cell responses can provide a more complete picture of vaccine-induced

immunity.

Q3: What is the rationale for a heterologous prime-boost strategy to improve efficacy in the

elderly?

A3: A heterologous prime-boost regimen, such as a first dose of AZD1222 followed by a

second dose of an mRNA vaccine (e.g., BNT162b2 or mRNA-1273), has been shown to induce

a more robust and broader immune response than two doses of AZD1222. This approach

combines the potent T-cell response induced by the adenoviral vector vaccine with the high

neutralizing antibody titers elicited by mRNA vaccines. This strategy may be particularly
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beneficial for older adults by providing a stronger initial immune response and potentially more

durable protection.

Q4: Are there any adjuvants that could be used to enhance the AZD1222 vaccine response in

the elderly?

A4: While AZD1222 is not formulated with a traditional adjuvant (the viral vector itself has

adjuvant properties), incorporating adjuvants is a key strategy for enhancing vaccine responses

in populations with immunosenescence. Two promising classes of adjuvants include:

Toll-like receptor (TLR) agonists: These molecules, such as monophosphoryl lipid A (MPL), a

TLR4 agonist, can activate innate immune cells, leading to a more robust and Th1-skewed

adaptive immune response.

Saponin-based adjuvants: QS-21, a purified saponin, is known to enhance both antibody and

cell-mediated immunity and is a component of successful vaccines for older adults, such as

the shingles vaccine.

The addition of such adjuvants to a viral vector vaccine platform would require significant

formulation and pre-clinical research.

Section 2: Data Presentation
Table 1: Vaccine Efficacy in Older Adults (Homologous
AZD1222 Regimen)

Trial/Study Age Group
Efficacy against
Symptomatic
COVID-19 (95% CI)

Efficacy against
Severe/Critical
Disease &
Hospitalization
(95% CI)

Pooled Analysis (UK,

Brazil, South Africa)
≥65 years

51.91% (-59.98% to

85.54%)*

No hospitalizations or

severe cases reported

in the vaccine group.

US Phase III

(NCT04516746)
≥65 years 85% (58% to 95%) 100%
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*Note: This estimate was based on a small number of cases and has a wide confidence

interval.

Table 2: Immunogenicity in Older Adults (Homologous
AZD1222 Regimen) from COV002 Trial

Age Group
Immune Response
Metric

Timepoint Result

56-69 years

Median T-cell

response (SFCs per

million PBMCs)

14 days post-prime 797

≥70 years

Median T-cell

response (SFCs per

million PBMCs)

14 days post-prime 977

All age groups
Neutralizing antibody

titers
28 days post-boost

Similar across all age

groups (18-55, 56-69,

≥70).

Table 3: Immunogenicity of a Third (Booster) Dose in
Older Adults
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Priming Regimen Booster Vaccine Age Group Key Finding

2 doses AZD1222

mRNA vaccine

(BNT162b2 or mRNA-

1273)

>60 years

A third dose with an

mRNA vaccine

significantly restored

waning neutralizing

antibody titers against

the Omicron variant.

2 doses mRNA

mRNA vaccine

(BNT162b2 or mRNA-

1273)

Elderly

Lower neutralizing

antibody titers against

Beta and Omicron

variants were

observed in the frail

elderly compared to

younger healthcare

workers after a third

dose.

Section 3: Experimental Protocols
Methodology Overview: COV002 Phase 2/3 Trial (Elderly
Cohorts)
This protocol is a summary based on the publication "Safety and immunogenicity of ChAdOx1

nCoV-19 vaccine administered in a prime-boost regimen in young and old adults (COV002): a

single-blind, randomised, controlled, phase 2/3 trial."

Study Design: A single-blind, randomized, controlled trial with age-escalation cohorts.

Participants (Older Adult Cohorts):

160 adults aged 56-69 years.

240 adults aged 70 years and older.

Participants were healthy with no severe or uncontrolled medical comorbidities.
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Vaccination and Control:

Vaccine: ChAdOx1 nCoV-19 (AZD1222) administered intramuscularly. Both a standard

dose (~5x10¹⁰ viral particles) and a low dose (~2.2x10¹⁰ viral particles) were assessed in

different cohorts.

Control: MenACWY, a licensed meningococcal conjugate vaccine.

Dosing Regimen: Participants were randomized to receive either one or two doses of the

vaccine or control. The prime-boost regimens were administered 28 days apart.

Immunogenicity Assessment:

Humoral Response: Anti-SARS-CoV-2 spike IgG antibodies were measured using a

standardized ELISA. Neutralizing antibody titers were assessed using a live-virus

neutralization assay.

Cellular Response: T-cell responses were quantified by an ex-vivo IFN-γ ELISpot assay on

peripheral blood mononuclear cells (PBMCs).

Safety Assessment: Solicited local and systemic adverse events were recorded for 7 days

post-vaccination. Unsolicited and serious adverse events were monitored throughout the

trial.

Methodology Overview: US Phase III Trial
(NCT04516746)
This protocol is a summary based on the trial registration and subsequent publications.

Study Design: A randomized, double-blind, placebo-controlled multicenter trial.

Participants: Approximately 32,449 adults aged 18 and over, with about 20% of participants

aged 65 and over. Participants were healthy or had medically stable chronic diseases.

Vaccination and Control:

Vaccine: Two intramuscular doses of AZD1222 (~5x10¹⁰ viral particles).
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Control: Saline placebo.

Dosing Regimen: Two doses administered four weeks apart.

Primary Efficacy Endpoint: Prevention of symptomatic, RT-PCR-positive COVID-19 occurring

15 days or more after the second dose.

Key Secondary Efficacy Endpoint: Prevention of severe or critical disease and

hospitalization.

Immunogenicity Sub-study: A subset of participants was evaluated for humoral immune

responses.

Safety Assessment: Comprehensive monitoring of adverse events.

Section 4: Visualizations
Experimental Workflow and Immunological Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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